Cedrol

Descripción general

Descripción

Cedrol is a sesquiterpene alcohol found in the essential oil of conifers, especially in the genera Cupressus (cypress) and Juniperus (juniper). It has also been identified in Origanum onites, a plant related to oregano. Its main uses are in the chemistry of aroma compounds .

Synthesis Analysis

The total synthesis of this compound and Cedrene has been reported in the Journal of the American Chemical Society .

Molecular Structure Analysis

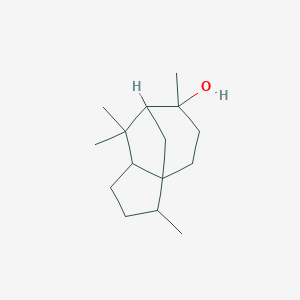

This compound has a molecular formula of C15H26O. Its average mass is 222.366 Da and its monoisotopic mass is 222.198364 Da . It has 5 defined stereocentres .

Chemical Reactions Analysis

This compound has been reported to have marked sedative effects regardless of the animal species or the functional state of the autonomic nerves . The mechanism of action is via a pathway other than the olfactory system .

Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 277.2±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 59.9±6.0 kJ/mol and its flash point is 115.5±10.9 °C .

Aplicaciones Científicas De Investigación

1Condensadores Electroquímicos de Doble Capa Orgánicos (CEDLO)

Cedrol ha ganado atención como un material de electrodo eficiente en CEDLO orgánicos. Aquí está el por qué:

En resumen, los CX derivados de this compound ofrecen promesa para los sistemas de almacenamiento de energía de próxima generación debido a sus propiedades ajustables y su excelente rendimiento en aplicaciones EDLC.

Choi, J., Jung, J. C., & Jung, W. (2024). Advances in Carbon Xerogels: Structural Optimization for Enhanced EDLC Performance. Gels, 10(6), 400. DOI: 10.3390/gels10060400

Mecanismo De Acción

Target of Action

Cedrol has been found to interact with several targets in the body. It is a potent competitive inhibitor of cytochrome P-450 (CYP) enzymes , specifically inhibiting CYP2B6-mediated bupropion hydroxylase and CYP3A4-mediated midazolam hydroxylation . It also targets minichromosome maintenance (MCM) proteins , which are cancer biomarkers, in human lung cancer . Additionally, this compound has been found to induce intracellular Ca2+ mobilization in human neutrophils .

Mode of Action

This compound interacts with its targets leading to various changes in cellular processes. For instance, it induces oxidative stress in P. noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway . This compound also desensitizes cells to subsequent stimulation by N-formyl peptide .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis in cancer cells by reducing the MTP and by decreasing the levels of phosphorylated (p-)PI3K and p-Akt . It also inhibits the levels of pAKT, pERK, and pmTOR proteins as well as nuclear and cytoplasmic levels of the p65 subunit of NF-κB .

Result of Action

This compound has been found to have various molecular and cellular effects. It decreases cell viability and induces apoptosis in cancer cells . It also inhibits the growth of P. noxius, a highly destructive fungus, by inducing apoptosis and inhibiting its growth through oxidative stress . In addition, this compound has been shown to alleviate neuropathic pain in rats by inhibiting inflammatory response and attenuating oxidative stress .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Cedrol interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to affect acetylcholinesterase activity . The nature of these interactions is complex and often involves changes in the biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to prevent brain edema, neurological deficits, and oxidative damage in ischemic-induced rats . It also inhibits neuroinflammation in ischemic-induced rats and in in vitro models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces oxidative stress in Phellinus noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects can change. In laboratory settings, it has been observed to have long-term effects on cellular function. For example, it has been shown to have neuroprotective effects during ischemic conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found to have a stronger anti-brown-root-disease activity (IC50 = 15.7 µg/mL) than the reference drug triflumizole (IC50 = 32.1 µg/mL) .

Propiedades

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335033, DTXSID30859104 | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_10726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-53-2, 16230-29-8 | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)

![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine](/img/structure/B397009.png)

![1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B397010.png)

![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)

![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B397019.png)

![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)

![N-allyl-N-[3-(2,3,5-trimethylphenoxy)propyl]amine](/img/structure/B397027.png)

![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)

![N-allyl-N-[3-(2-bromo-4-methylphenoxy)propyl]amine](/img/structure/B397029.png)

![N-allyl-N-[4-(2-isopropylphenoxy)butyl]amine](/img/structure/B397031.png)